5-Fluoro-2-methylpyrimidine-4,6-diol

Synthetic Chemistry Fluorination Process Chemistry

Procure 5-fluoro-2-methylpyrimidine-4,6-diol, a uniquely fluorinated pyrimidine diol building block critical for kinase inhibitor design and DNA methyltransferase modulation. Its 5-fluoro substituent is irreplaceable for electronic modulation and target binding; non-fluorinated analogs cannot substitute. A proven 97% yield synthesis ensures cost-effective, reliable supply for scale-up.

Molecular Formula C5H5FN2O2
Molecular Weight 144.1 g/mol
CAS No. 1598-63-6
Cat. No. B073808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-methylpyrimidine-4,6-diol
CAS1598-63-6
Molecular FormulaC5H5FN2O2
Molecular Weight144.1 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C(=O)N1)F)O
InChIInChI=1S/C5H5FN2O2/c1-2-7-4(9)3(6)5(10)8-2/h1H3,(H2,7,8,9,10)
InChIKeyREAPDCOFEGTTLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2-methylpyrimidine-4,6-diol (CAS 1598-63-6) - A Strategic Fluorinated Pyrimidine Building Block for Medicinal Chemistry


5-Fluoro-2-methylpyrimidine-4,6-diol (CAS 1598-63-6) is a fluorinated heterocyclic compound that serves as a versatile building block in medicinal chemistry and organic synthesis . As a member of the 5-fluoropyrimidine-4,6-diol class, it possesses a pyrimidine core substituted with a fluorine atom at the 5-position, a methyl group at the 2-position, and hydroxyl groups at the 4- and 6-positions . This unique substitution pattern endows the compound with distinct electronic and steric properties that are leveraged in the design of kinase inhibitors, DNA methyltransferase modulators, and other bioactive molecules [1]. The compound exhibits a calculated solubility of approximately 32 g/L at 25 °C, a melting point above 310 °C, and a boiling point of 267.7 °C at 760 mmHg, with a density of 1.59 g/cm³ .

Why 5-Fluoro-2-methylpyrimidine-4,6-diol Cannot Be Replaced by Unsubstituted or Non-Fluorinated Analogs


Generic substitution of 5-fluoro-2-methylpyrimidine-4,6-diol with unfluorinated analogs (e.g., 2-methylpyrimidine-4,6-diol, CAS 1194-22-5) or differently substituted pyrimidines is not scientifically valid due to the critical role of the fluorine atom in modulating electronic properties and biological interactions [1]. The presence of fluorine at the 5-position significantly alters the electron density of the pyrimidine ring, affecting both chemical reactivity and target binding [2]. Specifically, the strong electronegativity of fluorine enhances the compound's ability to engage in hydrogen bonding and electrostatic interactions with enzyme active sites, which is absent in the hydrogen-substituted analog . Furthermore, the methyl group at the 2-position provides additional steric and lipophilic modulation, distinguishing it from 5-fluoropyrimidine-4,6-diol (CAS 106615-61-6), which lacks this substituent [3]. These structural features collectively determine the compound's suitability as a precursor for 4,6-dichloro-5-fluoro-2-methylpyrimidine and its utility in kinase inhibitor scaffolds, making direct interchange with non-fluorinated or unmethylated analogs chemically and functionally inappropriate .

Quantitative Differentiation of 5-Fluoro-2-methylpyrimidine-4,6-diol from Structural Analogs


Synthetic Yield Advantage in Fluorination Route Compared to Direct Fluorination of Parent Pyrimidinediol

The synthesis of 5-fluoro-2-methylpyrimidine-4,6-diol via the condensation of fluoromalonic acid dimethyl ester with acetamidine hydrochloride achieves a yield of approximately 97%, as reported in the literature . In contrast, direct fluorination of 2-methylpyrimidine-4,6-diol using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) is described as a less efficient alternative, with yields often below 70% due to competing side reactions . This synthetic efficiency is critical for cost-effective scale-up and supply chain reliability.

Synthetic Chemistry Fluorination Process Chemistry

Enhanced Metabolic Stability Conferred by 5-Fluoro Substitution Relative to Unsubstituted Pyrimidinediol

The presence of a fluorine atom at the 5-position of pyrimidines is known to increase metabolic stability by blocking oxidative metabolism at that site, a phenomenon widely documented for fluorinated heterocycles [1]. While direct in vitro microsomal stability data for 5-fluoro-2-methylpyrimidine-4,6-diol itself are not available in the public domain, class-level inference from structurally related 5-fluoropyrimidines indicates that the fluorine atom reduces clearance by cytochrome P450 enzymes compared to the non-fluorinated 2-methylpyrimidine-4,6-diol [2]. For example, 5-fluorouracil exhibits a longer half-life than uracil due to fluorine's blocking of 5-position metabolism [3].

Medicinal Chemistry Drug Metabolism Fluorine Chemistry

Critical Intermediate for Synthesis of 4,6-Dichloro-5-fluoro-2-methylpyrimidine with High Conversion Efficiency

5-Fluoro-2-methylpyrimidine-4,6-diol serves as a key precursor for the synthesis of 4,6-dichloro-5-fluoro-2-methylpyrimidine via chlorination with phosphorus oxychloride (POCl₃) . In a typical procedure, 60 g (0.42 mol) of the diol is treated with 300 mL POCl₃ at 120 °C for 3 hours to afford the dichloro derivative . This conversion efficiency is high, and the resulting dichloro compound is a valuable intermediate for the preparation of 2,4-disubstituted-5-fluoropyrimidines, which have demonstrated activity as kinase inhibitors [1]. In contrast, the non-fluorinated analog 2-methylpyrimidine-4,6-diol is also converted to its dichloro derivative (CAS 52460-19-6), but the fluorine atom in the target compound imparts distinct electronic properties that are essential for subsequent nucleophilic aromatic substitution reactions and biological target engagement [2].

Organic Synthesis Heterocyclic Chemistry Building Blocks

Optimal Application Scenarios for 5-Fluoro-2-methylpyrimidine-4,6-diol in Medicinal Chemistry and Process Development


Synthesis of 2,4-Disubstituted-5-fluoropyrimidine Kinase Inhibitor Libraries

The compound is ideally suited for the preparation of 2,4-disubstituted-5-fluoropyrimidines, a chemotype that has demonstrated potent inhibitory activity against various kinases [1]. The 5-fluoro substitution pattern, retained from the diol precursor, is critical for target binding and selectivity [2]. Procurement of this building block enables medicinal chemists to rapidly generate diverse compound libraries via SNAr chemistry on the corresponding 4,6-dichloro-5-fluoro-2-methylpyrimidine intermediate .

Development of DNA Methyltransferase Inhibitors for Oncology Research

Fluorinated pyrimidine analogs, including those derived from 5-fluoro-2-methylpyrimidine-4,6-diol, are described as DNA methyltransferase inhibitors with applications in solid tumor and hematologic cancer therapy [1]. The fluorine atom at the 5-position is essential for mimicking the natural substrate while imparting metabolic stability, a feature not present in non-fluorinated congeners [3].

Process Chemistry Optimization for Cost-Effective Scale-Up

The high-yielding synthetic route (≈97%) from fluoromalonic acid dimethyl ester and acetamidine hydrochloride [1] positions this compound as a cost-advantaged starting material for large-scale synthesis of fluorinated pyrimidine derivatives. Procurement teams can rely on this established methodology to ensure supply chain consistency and lower cost per kilogram compared to alternative fluorination strategies .

Agrochemical Research: 5-Fluoro Pyrimidine Derivatives as Fungicides

Patents describe the use of 5-fluoro pyrimidine derivatives, accessible from 5-fluoro-2-methylpyrimidine-4,6-diol, as fungicidal agents [1]. The fluorine atom contributes to enhanced lipophilicity and membrane permeability, which are desirable properties for crop protection applications [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-2-methylpyrimidine-4,6-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.